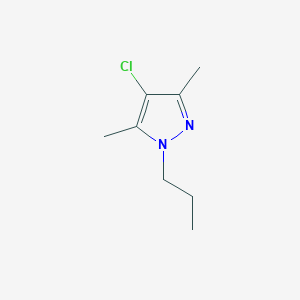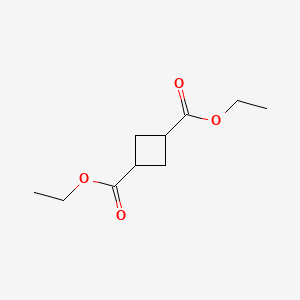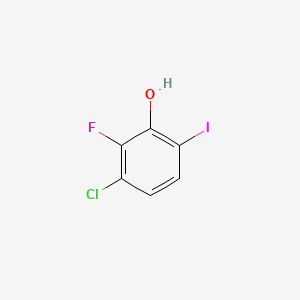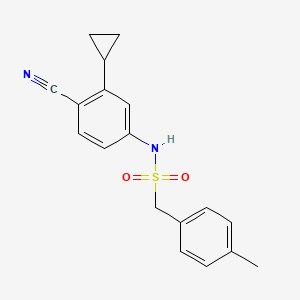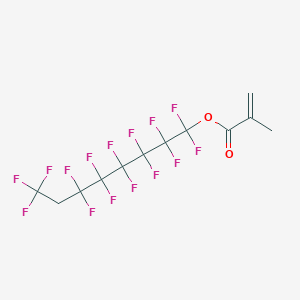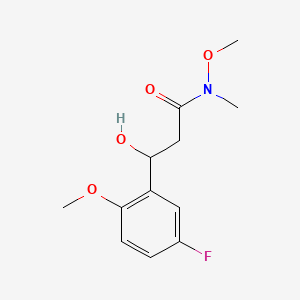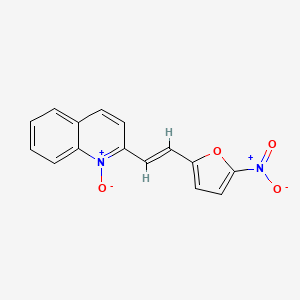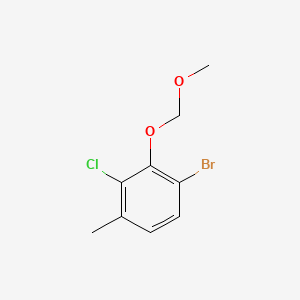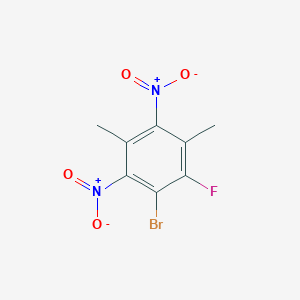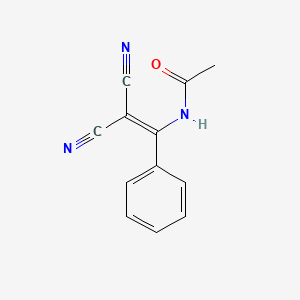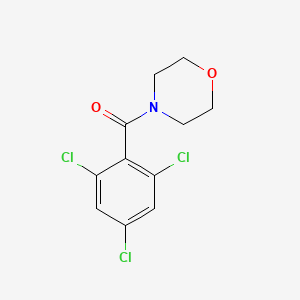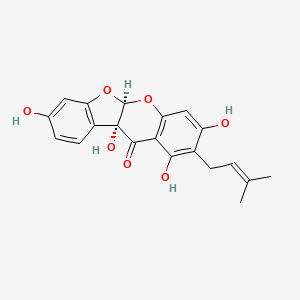![molecular formula C19H17N3O2 B14759070 N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline CAS No. 800-59-9](/img/structure/B14759070.png)
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline moiety substituted with a nitro group and an ethenyl linkage to a dimethylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Ethenylation: The nitrated quinoline is subjected to a Heck reaction with an appropriate vinyl halide to form the ethenyl linkage.
Dimethylation: Finally, the aniline moiety is dimethylated using formaldehyde and formic acid or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Electrophiles such as alkyl halides.
Major Products
Reduction: Amino derivatives of quinoline.
Oxidation: Quinoline N-oxides.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The compound’s ability to intercalate into DNA strands disrupts the normal function of the DNA, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: Lacks the quinoline and nitro groups, making it less complex and less versatile in applications.
4-nitroquinoline N-oxide: Contains a nitro group and a quinoline core but lacks the ethenyl and dimethylamino groups.
Quinoline: The parent compound without any substituents.
Uniqueness
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline is unique due to its combination of a quinoline core, nitro group, ethenyl linkage, and dimethylamino group. This combination imparts unique electronic and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
800-59-9 |
|---|---|
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C19H17N3O2/c1-21(2)16-10-7-14(8-11-16)6-9-15-12-13-20-19-17(15)4-3-5-18(19)22(23)24/h3-13H,1-2H3/b9-6- |
InChI Key |
RMJYQZOCZQRSIH-TWGQIWQCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)
